Cas no 1248449-14-0 (3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one)

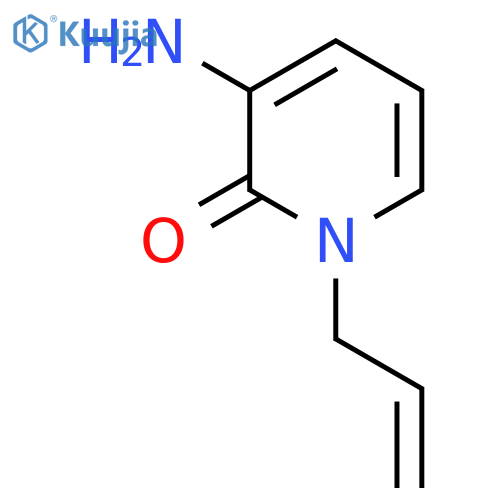

1248449-14-0 structure

商品名:3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one

CAS番号:1248449-14-0

MF:C8H10N2O

メガワット:150.177801609039

CID:4775225

3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one 化学的及び物理的性質

名前と識別子

-

- 3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one

-

- インチ: 1S/C8H10N2O/c1-2-5-10-6-3-4-7(9)8(10)11/h2-4,6H,1,5,9H2

- InChIKey: MXDQUVXFKUZIDE-UHFFFAOYSA-N

- ほほえんだ: O=C1C(=CC=CN1CC=C)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 241

- トポロジー分子極性表面積: 46.3

- 疎水性パラメータ計算基準値(XlogP): 0.6

3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-783317-0.5g |

3-amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |

1248449-14-0 | 95% | 0.5g |

$671.0 | 2024-05-22 | |

| TRC | A225586-500mg |

3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |

1248449-14-0 | 500mg |

$ 680.00 | 2022-06-08 | ||

| Enamine | EN300-783317-5.0g |

3-amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |

1248449-14-0 | 95% | 5.0g |

$2028.0 | 2024-05-22 | |

| TRC | A225586-100mg |

3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |

1248449-14-0 | 100mg |

$ 185.00 | 2022-06-08 | ||

| Enamine | EN300-783317-10.0g |

3-amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |

1248449-14-0 | 95% | 10.0g |

$3007.0 | 2024-05-22 | |

| Enamine | EN300-783317-2.5g |

3-amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |

1248449-14-0 | 95% | 2.5g |

$1370.0 | 2024-05-22 | |

| Enamine | EN300-783317-0.1g |

3-amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |

1248449-14-0 | 95% | 0.1g |

$615.0 | 2024-05-22 | |

| TRC | A225586-1g |

3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |

1248449-14-0 | 1g |

$ 1070.00 | 2022-06-08 | ||

| Enamine | EN300-783317-1.0g |

3-amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |

1248449-14-0 | 95% | 1.0g |

$699.0 | 2024-05-22 | |

| Enamine | EN300-783317-0.05g |

3-amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |

1248449-14-0 | 95% | 0.05g |

$587.0 | 2024-05-22 |

3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

1248449-14-0 (3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one) 関連製品

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量